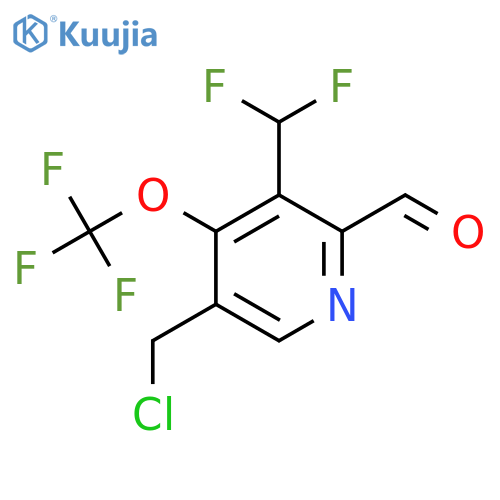Cas no 1805307-25-8 (5-(Chloromethyl)-3-(difluoromethyl)-4-(trifluoromethoxy)pyridine-2-carboxaldehyde)

5-(Chloromethyl)-3-(difluoromethyl)-4-(trifluoromethoxy)pyridine-2-carboxaldehyde 化学的及び物理的性質
名前と識別子
-
- 5-(Chloromethyl)-3-(difluoromethyl)-4-(trifluoromethoxy)pyridine-2-carboxaldehyde
-
- インチ: 1S/C9H5ClF5NO2/c10-1-4-2-16-5(3-17)6(8(11)12)7(4)18-9(13,14)15/h2-3,8H,1H2
- InChIKey: IUKXCMPFJATZEV-UHFFFAOYSA-N
- ほほえんだ: ClCC1=CN=C(C=O)C(C(F)F)=C1OC(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 8
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 289
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 39.2
5-(Chloromethyl)-3-(difluoromethyl)-4-(trifluoromethoxy)pyridine-2-carboxaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029078411-1g |
5-(Chloromethyl)-3-(difluoromethyl)-4-(trifluoromethoxy)pyridine-2-carboxaldehyde |
1805307-25-8 | 97% | 1g |
$1,490.00 | 2022-04-01 |
5-(Chloromethyl)-3-(difluoromethyl)-4-(trifluoromethoxy)pyridine-2-carboxaldehyde 関連文献
-
Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
-
Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
-
Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
-
Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
-
Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
-
Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
-
8. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
5-(Chloromethyl)-3-(difluoromethyl)-4-(trifluoromethoxy)pyridine-2-carboxaldehydeに関する追加情報
Introduction to 5-(Chloromethyl)-3-(difluoromethyl)-4-(trifluoromethoxy)pyridine-2-carboxaldehyde (CAS No. 1805307-25-8)
5-(Chloromethyl)-3-(difluoromethyl)-4-(trifluoromethoxy)pyridine-2-carboxaldehyde, identified by its CAS number 1805307-25-8, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine class of heterocyclic aromatic compounds, characterized by a nitrogen atom embedded within a six-membered ring structure. The presence of multiple fluorinated and chlorinated substituents enhances its chemical reactivity, making it a valuable intermediate in the synthesis of various bioactive molecules.
The structural features of 5-(Chloromethyl)-3-(difluoromethyl)-4-(trifluoromethoxy)pyridine-2-carboxaldehyde include a formyl group at the 2-position, a chloromethyl group at the 5-position, a difluoromethyl group at the 3-position, and a trifluoromethoxy group at the 4-position. These substituents contribute to its unique electronic properties and influence its interactions with biological targets. The formyl group, in particular, serves as a versatile handle for further functionalization, enabling the construction of more complex molecular architectures.
In recent years, there has been growing interest in fluorinated pyridines due to their enhanced metabolic stability, improved binding affinity, and increased lipophilicity when incorporated into drug candidates. The fluorine atoms in 5-(Chloromethyl)-3-(difluoromethyl)-4-(trifluoromethoxy)pyridine-2-carboxaldehyde play a crucial role in modulating these properties. For instance, the electron-withdrawing nature of fluorine atoms can influence the electronic distribution within the molecule, affecting both its reactivity and its interactions with biological receptors.
One of the most compelling aspects of this compound is its potential as a building block for the development of novel therapeutic agents. The chloromethyl group provides an opportunity for nucleophilic addition reactions, allowing for the introduction of diverse pharmacophores. This reactivity has been exploited in various synthetic strategies aimed at generating small molecules with specific biological activities. For example, researchers have utilized this compound to synthesize analogs of known drugs, exploring modifications that could lead to improved efficacy or reduced side effects.
Recent studies have highlighted the importance of 5-(Chloromethyl)-3-(difluoromethyl)-4-(trifluoromethoxy)pyridine-2-carboxaldehyde in the development of inhibitors targeting enzymes involved in cancer metabolism. Pyridine derivatives have shown promise as anticancer agents due to their ability to interfere with key metabolic pathways such as glycolysis and glutaminolysis. The unique combination of substituents in this compound makes it an attractive candidate for designing molecules that can selectively inhibit enzymes overexpressed in tumor cells.
The trifluoromethoxy group is particularly noteworthy for its ability to enhance binding interactions through both hydrophobic and dipole-dipole interactions. This feature has been leveraged in the design of ligands for G-protein coupled receptors (GPCRs), which are critical targets for many therapeutic interventions. By incorporating fluorinated pyridines into GPCR ligands, researchers can achieve higher affinity and selectivity, leading to more effective treatments with fewer off-target effects.
Moreover, the formyl group at the 2-position allows for further derivatization through condensation reactions with amino compounds, yielding Schiff bases and other heterocyclic structures. These derivatives have been explored for their potential antimicrobial and anti-inflammatory properties. The versatility of 5-(Chloromethyl)-3-(difluoromethyl)-4-(trifluoromethoxy)pyridine-2-carboxaldehyde as a precursor underscores its significance in medicinal chemistry.
In conclusion, 5-(Chloromethyl)-3-(difluoromethyl)-4-(trifluoromethoxy)pyridine-2-carboxaldehyde (CAS No. 1805307-25-8) represents a valuable tool for synthetic chemists and pharmacologists alike. Its unique structural features and reactivity make it an excellent candidate for generating novel bioactive molecules with potential applications across multiple therapeutic areas. As research continues to uncover new synthetic methodologies and biological targets, this compound is poised to play an increasingly important role in drug discovery and development.
1805307-25-8 (5-(Chloromethyl)-3-(difluoromethyl)-4-(trifluoromethoxy)pyridine-2-carboxaldehyde) 関連製品
- 1354938-82-1(3-(3,4-Dichlorophenyl)-1,2-oxazol-5-ol)
- 1219925-75-3(6-(3-chloropropoxy)-2-(4-(3-chloropropoxy)phenyl)benzo[d]oxazole)
- 2172234-19-2(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamido-3-fluorobenzoic acid)
- 1037135-07-1(4-amino-6-fluoro-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione)
- 68002-60-8(Quaternary ammonium compounds, coco alkyltrimethyl, Me sulfates)
- 1565753-07-2(ethyl 2-(3-amino-5-bromo-4-oxo-1,4-dihydropyridin-1-yl)acetate)
- 436089-31-5(N-(2-aminophenyl)pyridine-3-carboxamide)
- 878433-03-5(2-Ethyl-1-methyl-1H-indole-3-carbaldehyde)
- 2118569-64-3(1-{4-(morpholin-4-yl)methylphenyl}cyclopropane-1-carbonitrile)
- 1806343-26-9(1-Bromo-1-(4-(bromomethyl)-2-(methylthio)phenyl)propan-2-one)



